molecular formula C11H12BrNO3 B14776587 3-Bromo-5-morpholinobenzoic acid

3-Bromo-5-morpholinobenzoic acid

Cat. No.: B14776587
M. Wt: 286.12 g/mol
InChI Key: KKCVPQGQARSDPU-UHFFFAOYSA-N
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Description

3-Bromo-5-morpholinobenzoic acid is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a morpholine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-morpholinobenzoic acid typically involves the bromination of 5-morpholinobenzoic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar procedures to laboratory-scale synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-morpholinobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like thionyl chloride (SOCl2) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions, often in the presence of a base like potassium carbonate.

Major Products

    Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.

    Oxidation and Reduction: Products include alcohols or acyl chlorides.

    Coupling Reactions: Products include biaryl compounds formed through the Suzuki-Miyaura coupling.

Scientific Research Applications

3-Bromo-5-morpholinobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: Used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-Bromo-5-morpholinobenzoic acid depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and morpholine groups can interact with active sites of enzymes, altering their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzoic acid: Lacks the morpholine group, making it less versatile in certain applications.

    5-Morpholinobenzoic acid: Lacks the bromine atom, which reduces its reactivity in substitution and coupling reactions.

    4-Bromobenzoic acid: Bromine is at a different position, affecting its reactivity and applications.

Uniqueness

3-Bromo-5-morpholinobenzoic acid is unique due to the presence of both bromine and morpholine groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

3-bromo-5-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C11H12BrNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7H,1-4H2,(H,14,15)

InChI Key

KKCVPQGQARSDPU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C(=O)O)Br

Origin of Product

United States

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